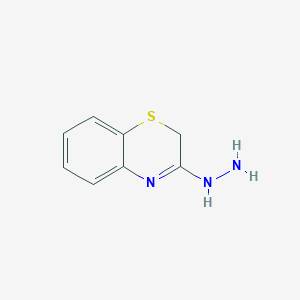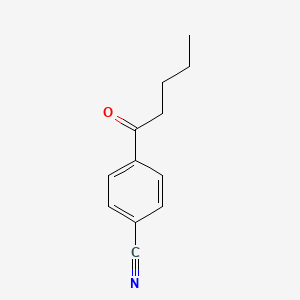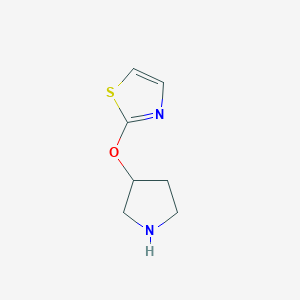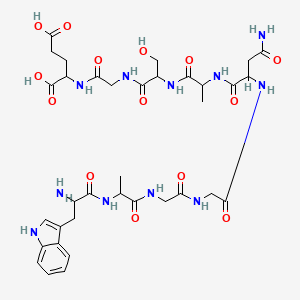
(Met(o)4,d-lys8,phe9)-acth (4-9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Met(o)4,d-lys8,phe9)-acth (4-9) est un peptide synthétique dérivé de l'hormone adrénocorticotrope (ACTH). Ce composé est un fragment modifié de l'ACTH, plus précisément les acides aminés 4 à 9, avec des substitutions aux positions 4, 8 et 9. Les modifications comprennent la méthionine sulfoxyde à la position 4, la d-lysine à la position 8 et la phénylalanine à la position 9. Ce peptide présente un intérêt en raison de ses activités biologiques potentielles et de ses applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (Met(o)4,d-lys8,phe9)-acth (4-9) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Chargement de la résine : Le premier acide aminé est attaché à la résine.
Déprotection : Le groupe protecteur sur l'acide aminé est retiré pour permettre l'ajout du prochain acide aminé.
Couplage : Le prochain acide aminé, avec son propre groupe protecteur, est activé et couplé à la chaîne peptidique croissante.
Répétition : Les étapes 2 et 3 sont répétées pour chaque acide aminé de la séquence.
Clivage : Le peptide complet est clivé de la résine et déprotégé pour donner le produit final.
Méthodes de production industrielle
La production industrielle de peptides comme (Met(o)4,d-lys8,phe9)-acth (4-9) utilise souvent des synthétiseurs peptidiques automatisés pour mettre à l'échelle le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse simultanément, augmentant l'efficacité et le rendement. De plus, des techniques de purification telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(Met(o)4,d-lys8,phe9)-acth (4-9) peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu de méthionine sulfoxyde peut être oxydé davantage en méthionine sulfone.
Réduction : Les réactions de réduction peuvent convertir la méthionine sulfoxyde en méthionine.
Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés ou groupes chimiques pour modifier les propriétés du peptide.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés dans des conditions douces.
Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés.
Substitution : Des dérivés d'acides aminés avec des groupes protecteurs sont utilisés en SPPS pour réaliser des substitutions spécifiques.
Principaux produits
Oxydation : Dérivés de méthionine sulfone.
Réduction : Dérivés de méthionine.
Substitution : Peptides avec des séquences d'acides aminés modifiées.
Applications de la recherche scientifique
(Met(o)4,d-lys8,phe9)-acth (4-9) a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Investigé pour son rôle potentiel dans la modulation des processus biologiques, tels que la signalisation hormonale et les réponses immunitaires.
Médecine : Exploré pour des applications thérapeutiques, notamment des effets anti-inflammatoires et neuroprotecteurs.
Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.
Mécanisme d'action
Le mécanisme d'action de (Met(o)4,d-lys8,phe9)-acth (4-9) implique son interaction avec des récepteurs et des cibles moléculaires spécifiques. Le peptide peut se lier aux récepteurs de la mélanocortine, qui sont impliqués dans divers processus physiologiques, notamment l'inflammation, la réponse immunitaire et la réponse au stress. La liaison du peptide à ces récepteurs peut activer des voies de signalisation qui conduisent à ses effets biologiques.
Applications De Recherche Scientifique
(Met(o)4,d-lys8,phe9)-acth (4-9) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as hormone signaling and immune responses.
Medicine: Explored for therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of (Met(o)4,d-lys8,phe9)-acth (4-9) involves its interaction with specific receptors and molecular targets. The peptide can bind to melanocortin receptors, which are involved in various physiological processes, including inflammation, immune response, and stress response. The binding of the peptide to these receptors can activate signaling pathways that lead to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
ACTH (1-24) : Un fragment plus long de l'hormone adrénocorticotrope avec des activités biologiques similaires.
α-MSH (alpha-mélanotropine) : Un autre peptide dérivé de la même protéine précurseur avec des cibles réceptrices qui se chevauchent.
β-endorphine : Un peptide avec des caractéristiques structurelles et des interactions réceptrices similaires.
Unicité
(Met(o)4,d-lys8,phe9)-acth (4-9) est unique en raison de ses modifications spécifiques, qui peuvent modifier sa stabilité, son affinité de liaison au récepteur et son activité biologique par rapport à d'autres peptides similaires. Ces modifications en font un outil précieux pour étudier les relations structure-activité des hormones peptidiques et développer de nouveaux agents thérapeutiques.
Propriétés
IUPAC Name |
5-[[1-[[1-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[(2-amino-4-methylsulfinylbutanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H55N9O10S/c1-60(59)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXHMYHJQXWRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55N9O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)




![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)


![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)
![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)

